molecular formula C9H8O3 B158835 2,3-Dihydro-1-benzofuran-2-carboxylic acid CAS No. 1914-60-9

2,3-Dihydro-1-benzofuran-2-carboxylic acid

Cat. No. B158835
M. Wt: 164.16 g/mol
InChI Key: WEVFUSSJCGAVOH-UHFFFAOYSA-N
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Patent
US07622500B2

Procedure details

A mixture of 1-benzofuran-2-carboxylic acid (40.0 g, 250.0 mmol) and palladium hydroxide (20 wt. % on carbon, 2.0 g) in acetic acid (400 ml) was heated at 60° C. under a hydrogen atmosphere (80 psi) for 2 h. The mixture was filtered to give a solution of the title compound (39.5 g) in acetic acid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]([OH:12])=[O:11]>C(O)(=O)C.[OH-].[Pd+2].[OH-]>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH:2]1[C:10]([OH:12])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
O1C(CC2=C1C=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.5 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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